Diethyl dioxobutanedioate

Übersicht

Beschreibung

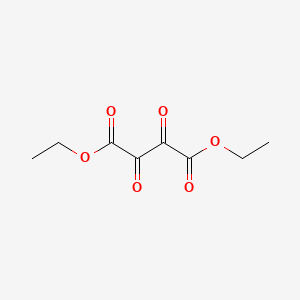

Diethyl dioxobutanedioate is a useful research compound. Its molecular formula is C8H10O6 and its molecular weight is 202.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Diethyl succinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of:

- Antibiotics : Used in the synthesis of certain beta-lactam antibiotics.

- Anti-inflammatory drugs : Acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

Food Science

In the food industry, diethyl succinate is recognized for its role as a flavoring agent. It contributes to the aroma profile of several food products, particularly in:

- Wines : Enhances the fruity notes in sparkling wines and rice wines .

- Flavoring agents : Used in various food additives to impart fruity flavors.

Chemical Synthesis

Diethyl succinate is employed in various chemical reactions, including:

- Esterification reactions : It acts as an esterifying agent for alcohols.

- Synthesis of polymers : Utilized in the production of biodegradable polymers and polyesters.

Biochemical Research

The compound is studied for its metabolic pathways, particularly in yeast fermentation processes:

- Metabolite Studies : Diethyl succinate is produced by Saccharomyces cerevisiae during fermentation, making it significant in studies related to yeast metabolism and bioethanol production .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceutical Industry | Intermediate for antibiotics | Important for beta-lactam synthesis |

| Food Science | Flavoring agent | Key component in wine aroma |

| Chemical Synthesis | Esterification reactions | Used to produce esters from alcohols |

| Biochemical Research | Metabolite in yeast fermentation | Relevant for bioethanol production |

Case Study 1: Use in Antibiotic Synthesis

A study demonstrated the efficacy of diethyl succinate as an intermediate in synthesizing a novel antibiotic compound. The reaction conditions were optimized to yield high purity and yield, showcasing its importance in pharmaceutical applications.

Case Study 2: Flavor Profile Enhancement

Research conducted on sparkling wine fermentation highlighted how diethyl succinate significantly contributes to the sensory attributes of the final product. The study emphasized its role in enhancing fruity aromas, which are crucial for consumer acceptance.

Case Study 3: Biodegradable Polymer Development

A recent project focused on utilizing diethyl succinate in developing biodegradable polymers. The results indicated that polymers synthesized using this compound exhibited favorable mechanical properties and degradation rates, making them suitable for environmentally friendly applications.

Eigenschaften

CAS-Nummer |

59743-08-7 |

|---|---|

Molekularformel |

C8H10O6 |

Molekulargewicht |

202.16 g/mol |

IUPAC-Name |

diethyl 2,3-dioxobutanedioate |

InChI |

InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

HYFOWJVQCLIAIO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C(=O)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C(=O)C(=O)C(=O)OCC |

Key on ui other cas no. |

59743-08-7 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.